![molecular formula C19H20NO2P B12581157 Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- CAS No. 197770-81-3](/img/structure/B12581157.png)
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- is a chemical compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific structure of this compound includes a furanyl group attached to the amide nitrogen, making it unique in its class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One efficient approach involves the oxidative cross-coupling between diarylphosphine oxides and amines via electrosynthesis. This method provides good to excellent yields under mild and metal-free conditions . Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides, using NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive .
Industrial Production Methods
Industrial production of phosphinic amides often involves large-scale synthesis using the aforementioned methods. The nickel-catalyzed reductive coupling method is particularly suitable for gram-scale synthesis, providing a practical way to produce phosphinic amides .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se), as well as reducing agents like zinc (Zn) and nickel catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphinic amides .
Wissenschaftliche Forschungsanwendungen
Phosphinic amides have a wide range of applications in scientific research:
Chemistry: They are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Medicine: Phosphinic amides are being explored for their potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: They are used in catalysis and as additives in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphinic amides involves their ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal ions, leading to the formation of chelates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- include:
Diphenylphosphoryl-phosphinic amides: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.
Diphenylphosphorothioyl-phosphinic amides: These compounds contain sulfur instead of oxygen in the phosphorus group.
Diphenylphosphoroselenoyl-phosphinic amides: These compounds contain selenium instead of oxygen in the phosphorus group.
Uniqueness
The uniqueness of phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl- lies in its specific structure, which includes a furanyl group attached to the amide nitrogen. This structural feature imparts unique chemical and physical properties to the compound, making it distinct from other phosphinic amides .
Eigenschaften
CAS-Nummer |
197770-81-3 |
|---|---|
Molekularformel |
C19H20NO2P |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
(1S)-N-diphenylphosphoryl-1-(furan-2-yl)propan-1-amine |
InChI |
InChI=1S/C19H20NO2P/c1-2-18(19-14-9-15-22-19)20-23(21,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-15,18H,2H2,1H3,(H,20,21)/t18-/m0/s1 |
InChI-Schlüssel |
HVVDHYNSEXNHLN-SFHVURJKSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CO1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
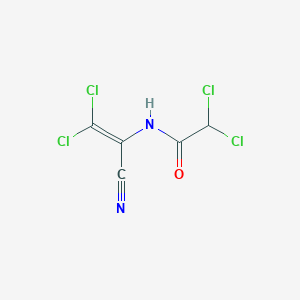
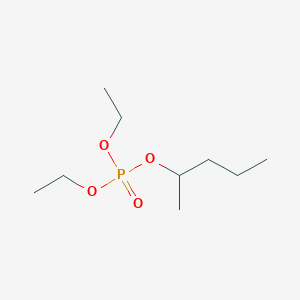
![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
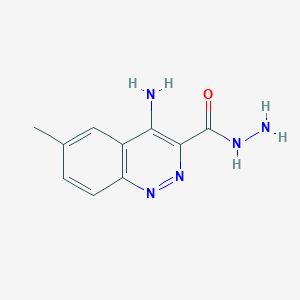
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
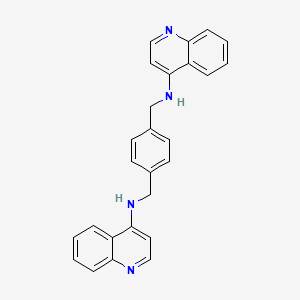

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
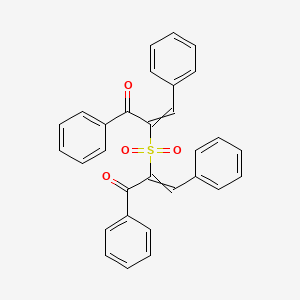
![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
